molecular formula C16H13FN2OS B1387460 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-59-7

1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1387460
CAS No.: 1105190-59-7
M. Wt: 300.4 g/mol
InChI Key: HQXQMDGUTNIDRZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound featuring an imidazole ring substituted with a fluorophenyl group at position 1, a methoxyphenyl group at position 5, and a thione group at position 2. The compound’s structure is characterized by planar aromatic systems and sulfur-based electronegativity, which influence its physicochemical and biological properties. Structural characterization of such compounds often employs single-crystal X-ray diffraction (SC-XRD), as seen in related isostructural imidazole derivatives .

Properties

IUPAC Name

3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-20-14-8-2-11(3-9-14)15-10-18-16(21)19(15)13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXQMDGUTNIDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the corresponding imidazole derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of fluorine and methoxy groups can enhance binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound contrasts with the 4-methylphenyl group (electron-donating) in , affecting electronic distribution and reactivity.
  • Heterocyclic Modifications : Replacement of methoxyphenyl with pyridinyl (as in ) introduces nitrogen-based hydrogen bonding, altering solubility and biological target interactions.

Biological Activity

1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C17H16FN3OS
  • Molecular Weight : 329.39 g/mol
  • CAS Number : Not available in the provided sources.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In a study involving thiazole and imidazole derivatives, it was found that compounds with similar structures to 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.0
Compound BMCF-7 (Breast)7.2
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thioneHeLa (Cervical)TBD

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The presence of fluorine and methoxy groups may enhance the lipophilicity and membrane permeability of the compound, facilitating better interaction with microbial cells.

  • Research Findings : In vitro studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activity of 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds in this class often trigger apoptotic pathways, leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : They may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Some derivatives interact with biological receptors, modulating signaling pathways that control cell growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

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